N-(1-Deoxy-D-fructosyl)-L-proline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Food Science and Processing:

- N-LFP has been identified as a naturally occurring Maillard reaction product []. The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids during heating in food processing. While further research is needed, understanding the formation and potential roles of N-LFP in this process could contribute to optimizing food quality and safety [].

Biological Activity:

- Studies have shown that N-LFP exhibits antifungal activity against certain fungal strains [, ]. This suggests the potential for N-LFP as a natural antifungal agent, although further research is necessary to elucidate its mechanism of action and explore its efficacy and safety in various contexts.

Biomarker Discovery:

- N-LFP has been identified as a potential biomarker in certain diseases, including diabetes and neurodegenerative disorders [, ]. However, further research is crucial to validate its potential as a biomarker and understand its role in these conditions.

Model Compound for Glycation Studies:

- Due to its structure and formation through a Maillard reaction, N-LFP can serve as a model compound for glycation studies. Glycation is a process where sugars attach to proteins and other molecules, potentially leading to various health complications. Investigating N-LFP can help researchers understand the mechanisms and potential consequences of glycation [].

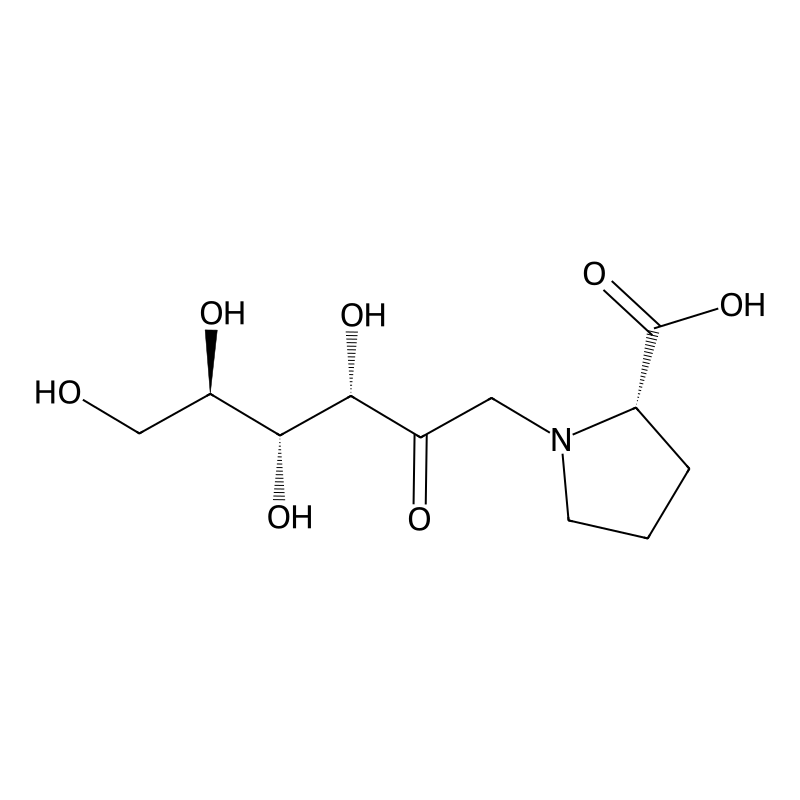

N-(1-Deoxy-D-fructosyl)-L-proline is a compound formed by the linkage of the amino acid L-proline and 1-deoxy-D-fructose. Its molecular formula is C₁₁H₁₉NO₇, with a molecular weight of approximately 277.27 g/mol. The structure features a proline moiety attached to a deoxy-fructose sugar, which gives it unique properties relevant to both biochemical and pharmaceutical applications .

- Glycosylation: The formation of N-glycosidic bonds between the amino group of L-proline and the anomeric carbon of 1-deoxy-D-fructose.

- Hydrolysis: Under acidic or enzymatic conditions, N-(1-Deoxy-D-fructosyl)-L-proline can undergo hydrolysis, releasing L-proline and 1-deoxy-D-fructose.

- Redox Reactions: The hydroxyl groups in the fructose moiety can participate in oxidation-reduction reactions, influencing its reactivity in biological systems.

These reactions are significant for understanding its metabolic pathways and potential interactions in biological contexts .

N-(1-Deoxy-D-fructosyl)-L-proline exhibits various biological activities. It is known to influence metabolic pathways involving sugars and amino acids, potentially affecting insulin sensitivity and glucose metabolism. Research indicates that compounds similar to N-(1-Deoxy-D-fructosyl)-L-proline may have implications in diabetes management due to their ability to modulate carbohydrate metabolism .

Several synthesis methods for N-(1-Deoxy-D-fructosyl)-L-proline have been reported:

- Chemical Synthesis: This involves the direct coupling of L-proline with 1-deoxy-D-fructose under controlled conditions, often using coupling agents to facilitate the reaction.

- Enzymatic Synthesis: Enzymes such as glycosyltransferases can be employed to catalyze the formation of the glycosidic bond, offering a more selective and environmentally friendly approach.

- Biotransformation: Utilizing microbial systems or cell cultures to produce N-(1-Deoxy-D-fructosyl)-L-proline from simpler substrates through metabolic pathways.

These methods highlight the compound's versatility in synthetic chemistry and biochemistry .

N-(1-Deoxy-D-fructosyl)-L-proline has several applications:

- Pharmaceuticals: Potential use in developing drugs aimed at treating metabolic disorders, particularly diabetes.

- Nutraceuticals: As a dietary supplement due to its possible health benefits related to glucose metabolism.

- Research: Utilized in studies investigating sugar-amino acid interactions and their effects on human health.

These applications underscore its importance in both clinical and research settings .

Interaction studies involving N-(1-Deoxy-D-fructosyl)-L-proline focus on its behavior in biological systems. Research has shown that it can interact with various enzymes involved in carbohydrate metabolism, potentially influencing their activity. Additionally, studies examining its binding affinity with insulin receptors suggest it may play a role in insulin signaling pathways . These interactions are crucial for understanding its biological significance and therapeutic potential.

N-(1-Deoxy-D-fructosyl)-L-proline shares structural similarities with several other compounds, which are noteworthy for comparative analysis:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Proline | C₅H₉NO₂ | Basic amino acid; no sugar moiety |

| D-Fructose | C₆H₁₂O₆ | Simple sugar; lacks amino acid structure |

| N-(D-Fructosyl)-L-proline | C₁₂H₂₁N₁O₇ | Similar structure but includes additional hydroxyl groups |

| N-Acetyl-L-proline | C₇H₁₃NO₂ | Acetylated form of proline; different functional group |

These compounds illustrate the unique combination of amino acid and sugar components found in N-(1-Deoxy-D-fructosyl)-L-proline, which may confer specific biological activities not present in the others.